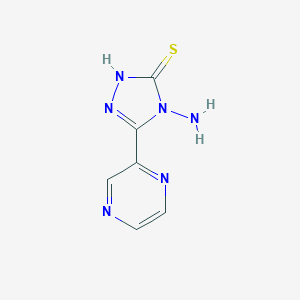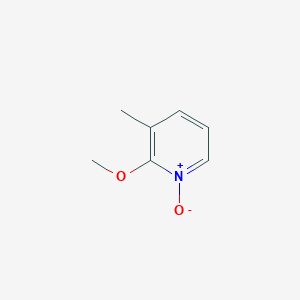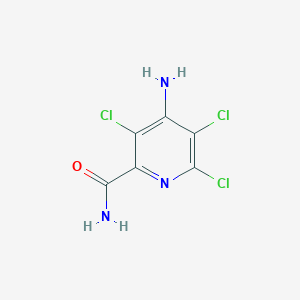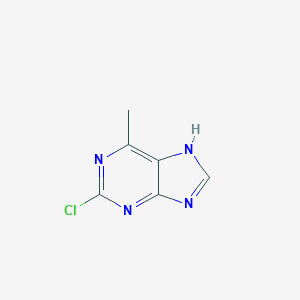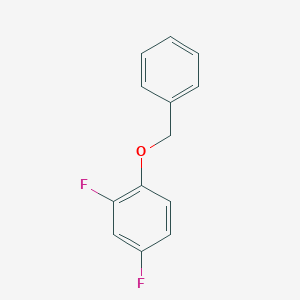
1-(Benzyloxy)-2,4-difluorobenzene
Overview
Description
1-(Benzyloxy)-2,4-difluorobenzene, also known as 4-benzyloxy-2,4-difluorobenzene, is a chemical compound that belongs to the class of organofluorine compounds. It is a colorless solid with a molecular formula of C11H9F2O. This compound is of great interest to the scientific community due to its unique properties and potential applications in various fields.
Scientific Research Applications
Antimicrobial Applications
The compound has been used in the synthesis of novel chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry . These derivatives have been screened for antimicrobial activity, indicating the potential use of “1-(Benzyloxy)-2,4-difluorobenzene” in the development of new antimicrobial agents .
Hypoglycemic Activity
Research has shown that structural isomers of this compound bearing an aminobornyl moiety have hypoglycemic activity . These compounds have been found to increase glucose uptake by cells and have no cytotoxic effect . This suggests potential applications in the treatment of type 2 diabetes .
Tyrosinase Inhibition
The compound has been found to be a potent inhibitor of tyrosinase, an enzyme that catalyzes the oxidation of phenols . This suggests potential applications in the treatment of disorders related to melanin overproduction, such as hyperpigmentation .
Synthesis of Chalcones
“1-(Benzyloxy)-2,4-difluorobenzene” can be used in the synthesis of chalcones, which are aromatic ketones that form the central core for a variety of important biological compounds . Chalcones have been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities .
Synthesis of Pyrazolines, Pyrimidines, and Pyridines
Chalcones derived from “1-(Benzyloxy)-2,4-difluorobenzene” can be further treated to produce acetylpyrazolines, aminopyrimidines, and cyanopyridines . These compounds have been tested for their antibacterial activity .
Synthesis of Phenylpropanoic Acids
The compound has been used in the synthesis of phenylpropanoic acids, which have been shown to have a pronounced hypoglycemic effect . This suggests potential applications in the treatment of diabetes .
properties
IUPAC Name |
2,4-difluoro-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJMBSRZMAZPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2,4-difluorobenzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B174363.png)
![(3aR,5R,6S,6aR)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B174364.png)



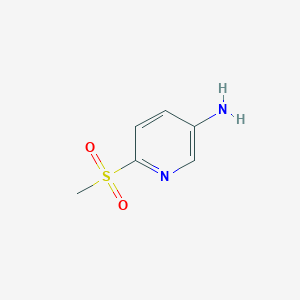
![4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B174377.png)
![4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B174380.png)

